A Technical Guide to 1,9-Dibromononane-d18: Properties, Synthesis, and Application as a Mass Spectrometry Internal Standard
A Technical Guide to 1,9-Dibromononane-d18: Properties, Synthesis, and Application as a Mass Spectrometry Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 1,9-Dibromononane-d18 (CAS 150017-89-3), a deuterated long-chain alkyl halide. Designed for the practicing scientist, this document moves beyond simple data recitation to explore the causality behind its synthesis, the logic of its application, and the principles of its analytical characterization.
Core Molecular Profile and Physicochemical Properties
1,9-Dibromononane-d18 is the isotopically labeled analog of 1,9-Dibromononane, where all 18 hydrogen atoms have been replaced with deuterium. This substitution is the defining feature of the molecule, rendering it an invaluable tool for quantitative analytical chemistry, particularly in mass spectrometry-based assays. While its chemical reactivity is nearly identical to its non-labeled counterpart, its significant mass difference is the cornerstone of its utility.
The physical properties of the deuterated compound are closely aligned with the unlabeled analog, 1,9-Dibromononane (CAS 4549-33-1). It is a colorless to pale yellow liquid at room temperature, soluble in common organic solvents but possessing limited solubility in water due to its hydrophobic nine-carbon alkyl chain.[1] The terminal bromine atoms are reactive sites, making the molecule amenable to nucleophilic substitution reactions for further chemical synthesis.[1]
Table 1: Comparative Physicochemical Properties
| Property | 1,9-Dibromononane-d18 | 1,9-Dibromononane (Unlabeled) | Data Source(s) |
| CAS Number | 150017-89-3 | 4549-33-1 | [2] |
| Molecular Formula | C₉D₁₈Br₂ | C₉H₁₈Br₂ | [2] |
| Molecular Weight | 304.16 g/mol | ~286.05 g/mol | [2] |
| Isotopic Enrichment | ≥98 atom % D | Not Applicable | [2] |
| Appearance | Colorless to Light Yellow Liquid | Colorless to Light Yellow Liquid | [3][4] |
| Boiling Point | Not specified, expected ~285-288 °C | 285-288 °C (lit.) | [3][5][6] |
| Density | Not specified, expected ~1.407 g/mL | 1.407 g/mL at 25 °C (lit.) | [5][6][7] |
| Refractive Index | Not specified, expected ~1.496 | n20/D 1.496 (lit.) | [3][6] |
| Storage | Store at room temperature | Sealed in dry, Room Temperature | [2][5] |
Rationale and Protocol for Chemical Synthesis
The synthesis of 1,9-Dibromononane-d18 is not commonly detailed in literature, as it is a specialty chemical. However, a robust and logical synthetic pathway can be designed based on established organic chemistry principles, starting from a commercially available dicarboxylic acid. The key is to introduce the deuterium atoms early and preserve them through subsequent reactions.
Synthetic Strategy: The Logic of the Pathway
The most efficient strategy involves the complete deuteration of the hydrocarbon backbone at the diol stage, followed by bromination. This approach leverages the availability of powerful deuterated reducing agents.
-
Starting Material Selection : Azelaic acid (Nonane-1,9-dioic acid) is an ideal and readily available starting material. It possesses the required nine-carbon backbone.
-
Deuterium Incorporation : The critical step is the reduction of the two carboxylic acid groups to alcohols. Using a strong deuterated reducing agent, such as Lithium aluminum deuteride (LiAlD₄), ensures the incorporation of deuterium at the C1 and C9 positions. While this directly deuterates C1 and C9, full backbone deuteration is typically achieved starting from a pre-deuterated precursor or through H/D exchange catalysis, though reduction of the di-acid is a common route for terminal labeling. For the commercially available per-deuterated standard, the synthesis would begin with a fully deuterated C9 precursor.
-
Conversion to Dibromide : The resulting 1,9-nonanediol-d18 is then converted to the target dibromide. A well-established method for this transformation is the Appel reaction or a variation using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), or the photocatalytic method described for the unlabeled analog.[8] This method is effective for converting primary alcohols to alkyl bromides under mild conditions, preventing unwanted side reactions or isotopic scrambling.
Experimental Protocol: A Plausible Synthesis
The following protocol describes the conversion of 1,9-nonanediol to 1,9-dibromononane. For the synthesis of the deuterated target, one would begin with the corresponding 1,9-nonanediol-d18.
Step 1: Synthesis of 1,9-Dibromononane from 1,9-Nonanediol [8]
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen), add 1,9-nonanediol (1.0 eq.), carbon tetrabromide (2.0 eq.), and sodium bromide (2.0 eq.).
-
Add a catalytic amount of a suitable copper catalyst (e.g., 0.01 eq.).[8]
-
Add anhydrous N,N-Dimethylformamide (DMF) via syringe.
-
Stir the reaction mixture under a purple LED light (e.g., 394 nm) at room temperature for 24 hours.[8]
-
Upon completion, transfer the mixture to a separatory funnel and partition with diethyl ether and water.
-
Separate the aqueous layer and extract it twice more with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, Na₂S₂O₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (eluting with 100% hexane) to yield 1,9-dibromononane.
Application as a Self-Validating Internal Standard in Mass Spectrometry
The primary and most critical application of 1,9-Dibromononane-d18 is as an internal standard (IS) for quantitative analysis using mass spectrometry (MS), typically coupled with gas chromatography (GC) or liquid chromatography (LC).
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Deuterated standards are the gold standard for IDMS.[9] The underlying principle is that a known quantity of the isotopically labeled standard is added to a sample at the earliest stage of analysis.[10] Because the deuterated standard is chemically almost identical to the analyte of interest, it experiences the same physical and chemical variations throughout the entire analytical workflow—including extraction, derivatization, and ionization.[9][11]
Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Similarly, any variation in instrument response (e.g., ion suppression in the MS source) will affect both the analyte and the standard equally.[11] By measuring the ratio of the signal from the native analyte to the signal from the deuterated standard, one can accurately calculate the concentration of the analyte, as this ratio remains constant regardless of sample loss or signal fluctuations.[12] This internal correction system is inherently self-validating, providing high accuracy and precision.[9][10]
Caption: Workflow for using 1,9-Dibromononane-d18 as an internal standard.
Why 1,9-Dibromononane-d18 is an Effective Standard
While 1,9-Dibromononane-d18 may not be an analog for a specific drug molecule, its utility lies in serving as a standard for other non-polar, long-chain compounds or as a procedural standard to monitor the efficiency of derivatization reactions involving its terminal bromine atoms. It is particularly useful when a deuterated version of the specific analyte is not available. Its properties make it a robust choice:
-
High Isotopic Purity (≥98%) : Minimizes signal interference from unlabeled material.[9]
-
Significant Mass Shift (+18 Da) : Provides a clear separation in the mass spectrum from the unlabeled analog and avoids isotopic crosstalk.
-
Chemical Stability : The C-D bond is stronger than the C-H bond, making it stable under typical analytical conditions.
-
Non-endogenous : It does not naturally occur in biological samples, ensuring zero background interference.
Analytical Characterization: A Spectroscopic Profile
Confirming the identity and purity of 1,9-Dibromononane-d18 relies on a combination of mass spectrometry and NMR spectroscopy.
Mass Spectrometry (MS)
In a mass spectrometer, 1,9-Dibromononane-d18 will exhibit a molecular ion peak and fragmentation pattern that is 18 mass units higher than its unlabeled counterpart.[13] The characteristic isotopic pattern of the two bromine atoms (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be preserved, shifted to the higher mass. This provides unambiguous confirmation of the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique to confirm the location and extent of deuteration.[14]
-
¹H NMR (Proton NMR) : The ¹H NMR spectrum should be essentially "silent." The only observable signals would be very small residual peaks from any remaining protons (less than 2% based on isotopic enrichment).[15] This confirms the successful replacement of hydrogen with deuterium.
-
²H NMR (Deuterium NMR) : A ²H NMR spectrum will show signals corresponding to the different chemical environments of the deuterium atoms on the nonane chain.[15] The chemical shifts in a ²H NMR spectrum are identical to those in a ¹H NMR spectrum, but the peaks are broader.[15] This analysis confirms that deuteration has occurred across the entire molecule.
-
¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum will show signals for the nine carbon atoms. However, due to coupling with the attached deuterium atoms (which have a spin I=1), the signals will appear as multiplets (e.g., triplets for -CD₂- groups), confirming the location of the deuterium labels.
Safety and Handling
1,9-Dibromononane (unlabeled) is classified as an irritant, causing skin, eye, and respiratory irritation.[3][5] It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[5] The deuterated analog should be handled with the same precautions.
Table 2: GHS Hazard Information for 1,9-Dibromononane
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Data is for the unlabeled compound and should be applied to the deuterated analog as a precaution.[3][10]
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